molecular formula C14H29N3O B14784557 2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide

2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide

Cat. No.: B14784557
M. Wt: 255.40 g/mol
InChI Key: YAMGVSKORIPUEJ-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, an isopropyl group, a methyl group, and a piperidine ring. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a suitable precursor with an isopropylating agent to introduce the isopropyl group.

    Amination: The intermediate is then subjected to amination to introduce the amino group.

    Cyclization: The final step involves the cyclization of the intermediate to form the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-isopropyl-3-methyl-N-thiophen-3-ylmethylbutanamide
  • 2-Amino-N-isopropyl-3-methyl-N-(3-methylthiophen-2-ylmethyl)butanamide

Uniqueness

Compared to similar compounds, 2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H29N3O

Molecular Weight

255.40 g/mol

IUPAC Name

2-amino-3-methyl-N-(1-methylpiperidin-3-yl)-N-propan-2-ylbutanamide

InChI

InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(11(3)4)12-7-6-8-16(5)9-12/h10-13H,6-9,15H2,1-5H3

InChI Key

YAMGVSKORIPUEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C1CCCN(C1)C)C(C)C)N

Origin of Product

United States

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